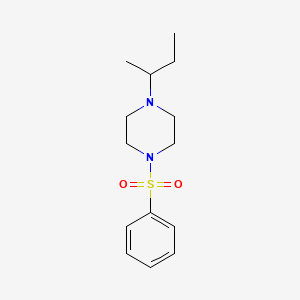![molecular formula C28H33N3O3 B10883856 N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide](/img/structure/B10883856.png)
N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-DIBUTYL-N’-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]IMINOFORMAMIDE is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (–CN) and a furan ring substituted with methoxyphenyl groups. Cyanoacetamides are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIBUTYL-N’-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]IMINOFORMAMIDE can be achieved through the cyanoacetylation of amines. This process involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, which yields the target cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of cyanoacetamides, including N,N-DIBUTYL-N’-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]IMINOFORMAMIDE, typically involves large-scale reactions using similar synthetic routes. The use of microwave irradiation and solid supports like aluminum oxide can enhance the efficiency and yield of the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-DIBUTYL-N’-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]IMINOFORMAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyanoacetamide can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various heterocyclic compounds, such as thiophene derivatives when reacted with cyclohexanone and sulfur under microwave irradiation .
Wissenschaftliche Forschungsanwendungen
N,N-DIBUTYL-N’-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]IMINOFORMAMIDE has several scientific research applications:
Wirkmechanismus
The mechanism of action of N,N-DIBUTYL-N’-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]IMINOFORMAMIDE involves its interaction with molecular targets through its cyano and methoxyphenyl groups. These functional groups enable the compound to participate in various biochemical pathways, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N-DIBUTYL-N’-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]IMINOFORMAMIDE include other cyanoacetamide derivatives, such as:
- N-aryl cyanoacetamides
- N-heteryl cyanoacetamides
- 4,5-dicyano-1,2,3-triazole derivatives
Uniqueness
The uniqueness of N,N-DIBUTYL-N’-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]IMINOFORMAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan ring and methoxyphenyl groups enhances its reactivity and potential for forming diverse heterocyclic compounds .
Eigenschaften
Molekularformel |
C28H33N3O3 |
|---|---|
Molekulargewicht |
459.6 g/mol |
IUPAC-Name |
N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]methanimidamide |
InChI |
InChI=1S/C28H33N3O3/c1-5-7-17-31(18-8-6-2)20-30-28-25(19-29)26(21-9-13-23(32-3)14-10-21)27(34-28)22-11-15-24(33-4)16-12-22/h9-16,20H,5-8,17-18H2,1-4H3/b30-20+ |
InChI-Schlüssel |
ZXBXJXGHXVVZNS-TWKHWXDSSA-N |
Isomerische SMILES |
CCCCN(CCCC)/C=N/C1=C(C(=C(O1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C#N |
Kanonische SMILES |
CCCCN(CCCC)C=NC1=C(C(=C(O1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Cyclooctyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10883778.png)
![2-(4-Methoxyphenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10883789.png)
![(4-Benzylpiperidin-1-yl)[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883801.png)
methanone](/img/structure/B10883815.png)

![N-(4-{[4-(2,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10883829.png)

![N-[2-(azepan-1-ylcarbonyl)phenyl]acetamide](/img/structure/B10883839.png)
![1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883845.png)
![1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10883850.png)
![4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10883863.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10883871.png)
![N-(4-{[4-(3-phenylpropyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10883872.png)
![2-methoxy-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10883880.png)
